molecular formula C19H20FN5O B2671048 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291853-48-9

5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

Cat. No.: B2671048
CAS No.: 1291853-48-9
M. Wt: 353.401
InChI Key: YCDCZXAZONLRGS-UHFFFAOYSA-N
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Description

5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with an ethylanilino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide typically involves the following steps:

    Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the ethylanilino and fluorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactors can be employed to control reaction conditions precisely, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium or copper catalysts, along with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethylanilino)-1-(4-fluorophenyl)-1-propanone: This compound shares similar structural features but differs in the presence of a propanone group instead of a triazolidine ring.

    Imidazo[1,2-a]pyrimidines: These compounds also contain nitrogen-rich heterocycles and are studied for their medicinal and synthetic applications.

Uniqueness

5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c1-3-13-4-10-16(11-5-13)22-18-17(23-25-24-18)19(26)21-12(2)14-6-8-15(20)9-7-14/h4-12,17-18,22-25H,3H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVBIZSKHDNUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC(C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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